Accelerated In Vivo Decarboxylation and Norepinephrine Accumulation vs. L-Threo-DOPS
The (+)-erythro-DOPS stereoisomer undergoes rapid and extensive in vivo decarboxylation, resulting in significant accumulation of norepinephrine (NE) in the brain and heart at relatively low doses (50-250 mg/kg i.p.). In contrast, the clinically used (-)-threo-DOPS (droxidopa) shows negligible brain NE accumulation following intraperitoneal administration, a difference attributed to poor blood-brain barrier penetration of the threo isomer [1].
| Evidence Dimension | Norepinephrine (NE) accumulation in brain and heart following intraperitoneal administration |
|---|---|
| Target Compound Data | (+)-erythro-DOPS (50-250 mg/kg i.p.) produced marked NE accumulation in brain and heart |
| Comparator Or Baseline | (-)-threo-DOPS produced negligible NE accumulation in brain after i.p. administration; required intraventricular injection for brain effect |
| Quantified Difference | Qualitatively different: robust brain NE accumulation vs. negligible accumulation; mechanism attributed to differential decarboxylation and blood-brain barrier permeability |
| Conditions | Rats; intraperitoneal injection; biochemical and histochemical analysis |
Why This Matters
This differential brain bioavailability makes erythro-DOPS a unique tool for central norepinephrine modulation studies, whereas L-threo-DOPS is primarily peripherally active and unsuitable for such applications.
- [1] Bartholini J, Constantinidis J, Puig M, Tissot R, Pletscher A. The stereoisomers of 3,4-dihydroxyphenylserine as precursors of norepinephrine. J Pharmacol Exp Ther. 1975 May;193(2):523-32. PMID: 1142103. View Source
